N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide
Overview
Description
N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring and an adamantane moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 3,5-dimethyl-1-adamantanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the adamantane moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrazole or adamantane derivatives.
Scientific Research Applications
N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione: A pyrazole derivative with similar structural features but different functional groups.
Hydrazine-coupled pyrazole derivatives: Compounds with hydrazine moieties coupled to pyrazole rings, exhibiting diverse pharmacological activities.
Uniqueness
N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1-adamantanecarboxamide is unique due to the presence of both pyrazole and adamantane moieties, which contribute to its distinct chemical and biological properties. The combination of these structural features enhances its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-3,5-dimethyladamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-12-14(8-19-21(12)4)20-15(22)18-7-13-5-16(2,10-18)9-17(3,6-13)11-18/h8,13H,5-7,9-11H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIVAJKUOXQESW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C23CC4CC(C2)(CC(C4)(C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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